molecular formula C7H13NO2 B14742345 Ethyl but-3-en-1-ylcarbamate CAS No. 5041-32-7

Ethyl but-3-en-1-ylcarbamate

Cat. No.: B14742345
CAS No.: 5041-32-7
M. Wt: 143.18 g/mol
InChI Key: UUDCIVJTMZEFPZ-UHFFFAOYSA-N
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Description

Ethyl but-3-en-1-ylcarbamate is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and chemical synthesis. This compound is known for its potential biological activities and is often studied for its role in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl but-3-en-1-ylcarbamate typically involves the reaction of but-3-en-1-ol with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The general reaction scheme is as follows:

But-3-en-1-ol+Ethyl isocyanateEthyl but-3-en-1-ylcarbamate\text{But-3-en-1-ol} + \text{Ethyl isocyanate} \rightarrow \text{this compound} But-3-en-1-ol+Ethyl isocyanate→Ethyl but-3-en-1-ylcarbamate

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as indium triflate, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Ethyl but-3-en-1-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

    Reduction: Reduction reactions can convert the carbamate group into amines.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carbamate derivatives with additional oxygen functionalities.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Ethyl but-3-en-1-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl but-3-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The pathways involved may include inhibition of metabolic enzymes, leading to disruption of metabolic processes in target organisms.

Comparison with Similar Compounds

Ethyl but-3-en-1-ylcarbamate can be compared with other carbamate compounds, such as:

  • Methyl carbamate
  • Ethyl carbamate
  • Butyl carbamate

Uniqueness: this compound is unique due to its specific structure, which includes a but-3-en-1-yl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other carbamates, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

5041-32-7

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

ethyl N-but-3-enylcarbamate

InChI

InChI=1S/C7H13NO2/c1-3-5-6-8-7(9)10-4-2/h3H,1,4-6H2,2H3,(H,8,9)

InChI Key

UUDCIVJTMZEFPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCC=C

Origin of Product

United States

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